Superior Lipophilicity (LogP 3.51) Enables Enhanced Membrane Permeability Relative to Non-Isopropoxy Analogs
The target compound 2-bromo-4-isopropoxy-5-methoxybenzoic acid exhibits a predicted ACD/LogP value of 3.51, which is substantially higher than simpler bromomethoxybenzoic acid analogs lacking the isopropoxy substituent . This elevated lipophilicity is directly attributable to the 4-isopropoxy group, which increases the hydrophobic character of the molecule and enhances its ability to partition into lipid membranes . In drug discovery contexts, LogP values between 1 and 4 are generally considered favorable for oral bioavailability and cellular permeability, positioning this compound within an optimal range for generating drug-like derivatives.
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.51 |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2): LogP = 2.51 (estimated); 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6): LogP = 2.45 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.00 (approximately 10-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction; pH-dependent LogD values also available: LogD (pH 5.5) = 0.97, LogD (pH 7.4) = 0.11 |
Why This Matters
The ~1.0 LogP increase relative to non-isopropoxy analogs translates to approximately 10-fold greater lipophilicity, directly impacting membrane permeability, tissue distribution, and the pharmacokinetic profile of compounds derived from this building block.
